2-Pentene, 3-methyl-

概述

描述

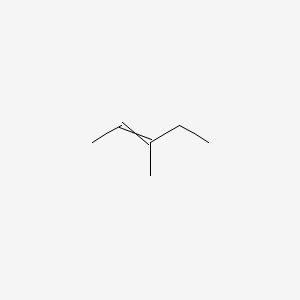

2-Pentene, 3-methyl- is an organic compound with the molecular formula C6H12. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in two geometric isomers: (E)-2-Pentene, 3-methyl- and (Z)-2-Pentene, 3-methyl-. These isomers differ in the spatial arrangement of the substituents around the double bond .

准备方法

Synthetic Routes and Reaction Conditions: 2-Pentene, 3-methyl- can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the dehydration of 3-methyl-2-pentanol using a strong acid such as sulfuric acid under heating conditions .

Industrial Production Methods: In industrial settings, 2-Pentene, 3-methyl- is often produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like 2-Pentene, 3-methyl- .

化学反应分析

Types of Reactions: 2-Pentene, 3-methyl- undergoes various chemical reactions typical of alkenes, including:

Hydrogenation: Addition of hydrogen to form alkanes.

Halogenation: Addition of halogens such as chlorine or bromine.

Hydration: Addition of water to form alcohols.

Oxidation: Formation of epoxides or diols

Common Reagents and Conditions:

Hydrogenation: Catalysts like palladium or platinum under hydrogen gas.

Halogenation: Halogens (Cl2, Br2) in inert solvents.

Hydration: Strong acids like sulfuric acid.

Oxidation: Reagents like osmium tetroxide or potassium permanganate

Major Products:

Hydrogenation: 3-Methylpentane.

Halogenation: 3-Methyl-2,3-dihalopentane.

Hydration: 3-Methyl-2-pentanol.

Oxidation: 3-Methyl-2,3-pentanediol

科学研究应用

Chemical Synthesis

1. Production of High-Value Chemicals

- 3-Methyl-2-pentene is utilized as an intermediate in the synthesis of various chemicals, such as 2-ethyl-2-methylbutanoic acid (EMBA) . This compound serves as a precursor for herbicides and other agrochemicals. The synthesis process typically involves the trimerization of ethylene to produce a hydrocarbon mixture that includes 3-methyl-2-pentene .

2. Olefin Metathesis

- The compound is involved in olefin metathesis reactions, which are essential in producing larger alkenes and various polymerization processes. Its reactivity allows it to participate in reactions that form new carbon-carbon bonds, making it valuable in synthetic organic chemistry .

Industrial Applications

1. Fuel Component

- 3-Methyl-2-pentene is a component of gasoline, contributing to the fuel's volatility and combustion properties. Its presence helps improve the overall performance of gasoline by enhancing octane ratings .

2. Chemical Feedstock

- As a feedstock, 3-methyl-2-pentene can be used to manufacture other chemicals through various reactions, including polymerization and alkylation processes. It is particularly useful in producing synthetic lubricants and additives for fuels .

Case Studies

Case Study 1: Synthesis of EMBA

- A patent describes a method for synthesizing EMBA from 3-methyl-2-pentene via etherification processes. The method emphasizes the need to minimize by-products from other C6 olefins, ensuring high purity of the final product. This process highlights the importance of controlling reaction conditions to optimize yield and selectivity in industrial applications .

Case Study 2: Photosensitized Oxidation Studies

- Research involving the photosensitized oxidation of trialkylalkenes, including 3-methyl-2-pentene, has been conducted using zeolite catalysts. These studies demonstrate its potential role in advanced oxidation processes and the development of novel catalytic systems for organic transformations .

Safety and Environmental Considerations

While 3-methyl-2-pentene has numerous industrial applications, it is essential to consider its safety profile:

- Toxicity : As a component of gasoline, it poses certain health risks associated with inhalation or ingestion. It is classified as a potential carcinogen due to its presence in petroleum distillates .

- Environmental Impact : The use of hydrocarbons like 3-methyl-2-pentene can contribute to air pollution and should be managed with appropriate safety measures during handling and storage.

作用机制

The mechanism of action of 2-Pentene, 3-methyl- in chemical reactions involves the interaction of the carbon-carbon double bond with various reagents. For example, in hydration reactions, the double bond reacts with electrophilic hydrogen from a strong acid, followed by nucleophilic attack by water to form an alcohol . In oxidation reactions, the double bond reacts with electrophilic oxygen, leading to the formation of epoxides or diols .

相似化合物的比较

- 2-Pentene, 2-methyl-

- 2-Pentene, 3-ethyl-

- 2-Butene

Comparison: 2-Pentene, 3-methyl- is unique due to the position of the methyl group on the third carbon atom, which affects its reactivity and physical properties. Compared to 2-Pentene, 2-methyl-, the position of the substituent group leads to different steric and electronic effects, influencing the compound’s behavior in chemical reactions .

生物活性

2-Pentene, 3-methyl- (also known as 3-methyl-2-pentene) is an unsaturated hydrocarbon with the molecular formula . It is a member of the alkene family and has garnered attention for its potential biological activities and implications in various fields, including pharmacology and toxicology.

- IUPAC Name : 3-methylpent-2-ene

- Molecular Weight : 84.16 g/mol

- CAS Registry Number : 922-62-3

- Structure : The compound features a double bond between the second and third carbon atoms, with a methyl group attached to the third carbon.

Biological Activity

The biological activity of 2-Pentene, 3-methyl- has been studied primarily in relation to its toxicological effects and potential applications in medicinal chemistry. Below are key findings from various studies:

Toxicological Effects

- Aspiration Hazard : As a component of gasoline, 2-Pentene, 3-methyl- poses significant health risks if inhaled or ingested. It can lead to pulmonary damage and central nervous system depression due to its volatile nature .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies components of gasoline, including 3-methyl-2-pentene, as possibly carcinogenic to humans (Group 2B) . This classification underscores the need for caution in environments where this compound is prevalent.

- Cardiac Effects : Exposure may result in cardiac arrhythmias and other cardiovascular issues, indicating a need for further research into its mechanisms of action on heart function .

Potential Therapeutic Applications

While the primary focus on 2-Pentene, 3-methyl- has been on its toxicological implications, there is emerging interest in exploring its properties for therapeutic applications:

- Antimicrobial Properties : Some studies suggest that alkenes can exhibit antimicrobial properties. However, specific research focused on 2-Pentene, 3-methyl- remains limited .

- Chemical Reactions in Synthesis : The compound's reactivity due to its double bond makes it a potential candidate for chemical synthesis in organic chemistry, particularly in reactions that require alkenes as intermediates .

Study on Gasoline Components

A study analyzing various components of gasoline highlighted the biological risks associated with hydrocarbons like 2-Pentene, 3-methyl-. It emphasized the compound's role in respiratory and cardiovascular toxicity when inhaled over prolonged periods .

GC-MS Analysis of Bioactive Compounds

In another study involving GC-MS analysis of wild-edible mushrooms, several hydrocarbons were identified with diverse biological activities. While specific data on 2-Pentene, 3-methyl- was not highlighted, the findings suggest that similar compounds may possess beneficial properties that warrant further investigation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| IARC Classification | Group 2B (possibly carcinogenic) |

| Common Uses | Component of gasoline |

| Health Risks | Pulmonary damage, CNS depression |

属性

IUPAC Name |

3-methylpent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQGRRJLJLVQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-61-2 | |

| Record name | 3-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methylpent-2-ene?

A1: 3-Methylpent-2-ene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: Are there any notable spectroscopic characteristics of 3-Methylpent-2-ene?

A2: While specific spectroscopic data isn't provided in the excerpts, the presence of a double bond in 3-Methylpent-2-ene would be evident in its infrared (IR) spectrum, showing a characteristic absorption band around 1640-1680 cm-1. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule.

Q3: How does the position of the double bond in 3-Methylpent-2-ene influence its reactivity with Nitrate radicals (NO3)? []

A3: Research indicates a significant effect of double bond position on the reaction rate of alkenes with NO3 radicals. [] For example, (Z)-3-methylpent-2-ene exhibits a faster reaction rate compared to its linear counterpart, 2-pentene. [] This highlights the influence of alkyl substitution around the double bond on the molecule's reactivity.

Q4: What are the products formed during the complete ozonolysis of 3-Methylpent-2-ene? [, ]

A4: Complete ozonolysis of 3-Methylpent-2-ene in a non-participating solvent like pentane at -60°C yields a mixture of ozonide (1,2,4-trioxolane) and oligomeric products. [, ] The oligomers arise from reactions of the primary ozonide fragmentation products, butanone carbonyl oxide, and acetaldehyde. [, ] These oligomers are primarily cyclic and rich in carbonyl oxide units. [, ]

Q5: Can 3-Methylpent-2-ene undergo thermal decomposition? If so, what are the major products? []

A5: Yes, 3-Methylpent-2-ene undergoes thermal decomposition. The major products of this process are methane and isoprene. [] This decomposition reaction is significantly faster compared to its linear counterpart, 2-pentene. []

Q6: Does 3-Methylpent-2-ene participate in cross-metathesis reactions? []

A6: Yes, 3-Methylpent-2-ene acts as a substrate in cross-metathesis reactions with functionalized olefins like diethyl maleate. [] This reaction, catalyzed by ruthenium-alkylidene complexes, produces unsaturated esters like ethyl but-2-enoate and ethyl-3-methylpent-2-enoate with high selectivity (63%). []

Q7: Does 3-Methylpent-2-ene exhibit cis-trans isomerism? [, ]

A7: While 3-Methylpent-2-ene itself doesn't exhibit cis-trans isomerism due to the presence of two identical methyl groups attached to one of the double-bonded carbons, its structural isomers like 3-methylpent-2-ene do display cis-trans isomerism. [, ]

Q8: What is the atmospheric lifetime of 3-Methylpent-2-ene and what is its primary degradation pathway in the troposphere? []

A8: The atmospheric lifetime of (Z)-3-methylpent-2-ene is primarily determined by its reaction with NO3 radicals, making NO3-initiated oxidation its dominant degradation route in the troposphere. [] The exact lifetime would depend on the concentration of NO3 radicals in the specific region of the atmosphere.

Q9: Does the presence of 3-Methylpent-2-ene in canister sampling affect the accuracy of volatile organic compound analysis? []

A9: Yes, 3-Methylpent-2-ene can negatively impact the accuracy of volatile organic compound analysis in canister sampling. [] This is attributed to its tendency to adhere to the active sites on the canister surface, leading to lower recoveries. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。